Binding Affinity vs ST-148
In molecular mechanics/Generalized Born surface area (MM/GBSA) calculations, AI-181 exhibits a more negative ΔG_bind score than its closest analog AI-59, indicating stronger and more stable complex formation with the DENV-2 capsid protein [1].
| Evidence Dimension | MM/GBSA Binding Free Energy (ΔG_bind) |
|---|---|
| Target Compound Data | -83.91 kcal/mol |
| Comparator Or Baseline | AI-59: -74.99 kcal/mol |
| Quantified Difference | ΔΔG_bind = -8.92 kcal/mol (more negative for AI-181) |
| Conditions | In silico MM/GBSA calculation based on 100 ns molecular dynamics simulation trajectories of DENV-2 capsid protein-ligand complexes |
Why This Matters
A more negative ΔG_bind predicts greater complex stability and potentially longer target engagement, which is critical for selecting a lead compound with sustained antiviral activity.
- [1] Identification and evaluation of bioactive compounds from Azadirachta indica as potential inhibitors of DENV-2 capsid protein: An integrative study utilizing network pharmacology, molecular docking, molecular dynamics simulations, and machine learning techniques. Heliyon, 2025, 11(4): e42594. DOI: 10.1016/j.heliyon.2025.e42594 View Source
